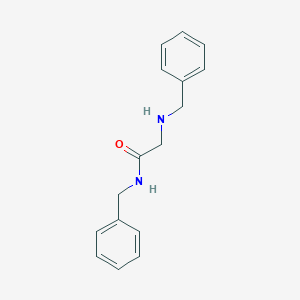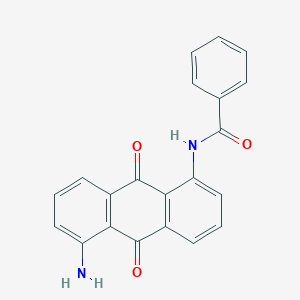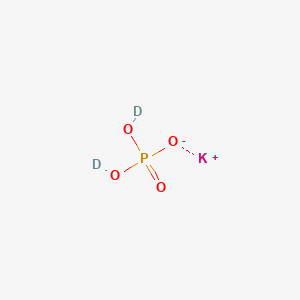
Potassium dideuterophosphate
Overview
Description
Potassium dideuterium phosphate (KD2PO4), also known as DKDP, is a deuterated form of potassium dihydrogen phosphate (KDP). It is widely used in non-linear optics as the second, third, and fourth harmonic generators for Nd:YAG and Nd:YLF lasers . DKDP crystals are grown by a water-solution method at usual level of deuteration >98% .
Synthesis Analysis
Potassium dideuterophosphate can be synthesized via conversion between potassium chloride and ammonium dihydrophosphate . The resultant granules are dried in an oven from 8 to 16 hours at 60°C .Molecular Structure Analysis
The molecular structure of Potassium dideuterium phosphate is KD2PO4 . It is closely related to monopotassium phosphate (KDP, or KH2PO4). Replacement of hydrogen by deuterium in DKDP lowers the frequency of O–H vibrations and their overtones .Physical And Chemical Properties Analysis
Potassium dideuterium phosphate has a molar mass of 138.10 g/mol . It is a solid substance and is stable under normal conditions . The granular form of this compound with microcrystalline cellulose (MC) has better physical properties and higher agrochemical efficiency .Scientific Research Applications
Electro-Optic and Ferroelectric Properties : Potassium dideuterium phosphate is well-explored as an electrooptic material, widely used in various devices as an electrooptic modulator crystal. It is also known for its piezoelectric and ferroelectric properties (Milek & Neuberger, 1972).
Structural Analyses : Single-crystal neutron structural analyses have been conducted on potassium dideuterium phosphate to understand its isotope effect from structural viewpoints. The studies have calculated spontaneous polarization from refined structural parameters, indicating the paraelectric-ferroelectric transitions in DKDP are of the improper order–disorder type (Miyoshi et al., 2011).
Crystal Growth for Laser Applications : Large DKDP crystals are crucial for third harmonic generation in powerful lasers. Understanding the growth kinetics and control of the crystal's aspect ratio is vital for producing optical elements required in these applications (Booth et al., 2005).
Nonlinear Absorption Properties : DKDP's nonlinear absorption properties at certain wavelengths have been investigated, revealing the existence of defect states in the band gap that can be manipulated by varying laser intensity. This insight is crucial for understanding the interaction of intense laser pulses with the crystal (Peng et al., 2018).
Optical Properties in Rapid Growth Crystals : Studies on the optical properties of rapidly grown KDP and DKDP crystals, including transmittance spectra and laser damage threshold, have provided insights into their structure perfection and optical homogeneity, which are important for practical applications (Xu et al., 2012).
Growth Kinetics of Metastable Phases : Research on mass-transport processes and growth rates of stable and metastable phases of DKDP crystals has led to approaches for rapid growth of high-quality large DKDP crystals, which is significant for their practical applications (Yu et al., 1996).
Parametric Bandwidth Analysis for High Power Lasers : DKDP crystals with high deuteration levels have been analyzed for their suitability in ultra-short high power laser systems, focusing on parameters like non-collinear angles and efficiency coefficients (Sun et al., 2015).
Mechanism of Action
Target of Action
Potassium dideuterophosphate primarily targets non-linear optical systems . It is widely used in non-linear optics as the second, third, and fourth harmonic generators for Nd:YAG and Nd:YLF lasers . It is also found in electro-optical applications as Q-switches for various lasers, as well as for Pockels cells .
Mode of Action
The compound interacts with its targets by altering the frequency of O–H vibrations and their overtones (high-order harmonics) . The replacement of hydrogen by deuterium in this compound lowers the frequency of these vibrations . This interaction results in changes that are beneficial for the infrared lasers, which the compound’s crystals are used for .
Biochemical Pathways
For instance, it is involved in the control of cellular growth, xylem–phloem water content and movement, nutrient and metabolite transport, and stress responses .
Pharmacokinetics
It is known that the compound’s crystals are grown by a water-solution method at a usual level of deuteration >98% .
Result of Action
The action of this compound results in improved performance of non-linear optical systems. Specifically, it enhances the function of Nd:YAG and Nd:YLF lasers, making them more efficient and effective .
properties
IUPAC Name |
potassium;dideuterio phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1/i/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSKLFRGEWLPPA-ZSJDYOACSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OP(=O)([O-])O[2H].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2KO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90929852 | |
| Record name | Potassium dideuterium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.098 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13761-79-0 | |
| Record name | Phosphoric acid-d2, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013761790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid-d2, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium dideuterium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium dideuterophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Potassium Dideuterium Phosphate (KD2PO4) and its molecular formula?
A1: Potassium Dideuterium Phosphate (KD2PO4), also known as Potassium Dideuterophosphate, is the deuterated analog of Potassium Dihydrogen Phosphate (KDP). Deuteration involves replacing the hydrogen (H) atoms in KDP with deuterium (D), a heavier isotope of hydrogen.
Q2: What spectroscopic techniques are used to study DKDP?
A3: Researchers use various spectroscopic techniques to analyze DKDP. Raman and infrared spectroscopy are particularly useful for determining deuterium homogeneity within the crystal structure. [] These methods help to assess the effectiveness of deuteration during the crystal growth process.
Q3: What are the primary applications of DKDP crystals?
A4: DKDP crystals are highly valued for their electro-optic properties, making them suitable for applications in:* High-power lasers: DKDP is used for third harmonic generation in powerful lasers due to its large electro-optic coefficient. []* Optical data processing: DKDP light valves, including electron-beam addressed (E-beam) and optically addressed (photo DKDP) versions, are utilized in optical data processing. [, , , ]* Hyperspectral remote sensing: DKDP is employed in continuously tunable cavity Fabry-Perot interferometers used for applications like temperature-measuring high-spectral-resolution lidar. [, ]
Q4: How does the deuteration level impact the performance of DKDP crystals in optical parametric amplifiers?
A5: The deuteration level significantly affects the phase-matching conditions and bandwidth of DKDP crystals in optical parametric chirped pulse amplification (OPCPA) systems. Numerical analysis reveals that DKDP crystals with higher deuteration levels (>90%) are suitable for ultrashort high-power laser systems with compressed pulses broader than 30 fs. [, ]
Q5: What challenges are associated with the use of highly deuterated DKDP crystals in OPCPA systems?
A6: While high deuteration enhances bandwidth, it also leads to smaller acceptance angles in DKDP crystals. This poses engineering challenges for precise alignment and operation. []
Q6: What are the advantages of using DKDP in Fabry-Perot interferometers for atmospheric temperature measurement?
A7: DKDP exhibits a large electro-optic effect, allowing for continuous tuning of the interferometer's resonant frequency without moving parts. This enables high-resolution measurements of atmospheric temperature based on Rayleigh-Brillouin scattering. [, ]
Q7: How does the presence of aluminum ions affect the growth of DKDP crystals?
A8: Research suggests that aluminum ions, even at low concentrations (1 ppm), do not significantly influence the growth rate of prismatic {100} faces in DKDP crystals within a specific temperature range (52–70°C). [] This finding helps in understanding impurity effects during crystal growth.
Q8: What methods are employed to polish DKDP crystals, and what are their limitations?
A9: Traditional DKDP polishing techniques, including single-point diamond flycutting, magnetorheological finishing, and ion beam figuring, often result in issues like edge chipping, subsurface damage, and slow material removal rates. []
Q9: How does water dissolution ultra-precision continuous polishing address the limitations of conventional DKDP polishing techniques?
A10: This novel method utilizes a water-in-oil emulsion as the polishing medium. The mechanical action of the polishing pad, coupled with the deliquescent nature of DKDP, facilitates material removal. This technique mitigates subsurface damage and enhances material removal rates, achieving surface roughness (Ra) below 12 nm and face shape accuracy (RMS) below 15 nm. []
Q10: What factors influence the metastable zone width during DKDP crystal growth?
A11: Several factors can influence the metastable zone, which is the supersaturation range where spontaneous nucleation is suppressed, enabling controlled crystal growth:* Deuterium content: Higher deuterium content in the solution generally widens the metastable zone. []* Solution purity: Impurities can act as nucleation sites, narrowing the metastable zone. Using high-purity raw materials and effective filtration techniques (e.g., 0.15 μm filters) is crucial for achieving wider metastable zones. []* Supersaturation and temperature: Higher supersaturation levels and temperatures can promote faster growth but also reduce the metastable zone width. []* Seed crystal characteristics: Larger and well-oriented seed crystals can promote stable growth and influence the metastable zone. []
Q11: What is the significance of studying the nonlinear absorption properties of DKDP?
A12: Investigating the nonlinear absorption (NLA) properties of DKDP, particularly at specific wavelengths like 515 nm, provides insights into the material's response to intense sub-picosecond laser pulses. [] This understanding is crucial for optimizing DKDP's performance in high-power laser systems.
Q12: How can the presence of defect states within the DKDP bandgap be manipulated and what is their relevance?
A13: Experimental studies using Z-scan techniques demonstrate that the laser intensity can manipulate the concentration and type of defect states within the DKDP bandgap. [] This manipulation can alter the material's NLA properties, influencing its performance in laser applications.
Q13: How can second harmonic generation (SHG) be used to enhance near-field optical imaging?
A14: By utilizing a probe made from a material with a strong second-order nonlinear susceptibility, such as DKDP, SHG can be generated at the probe tip. This technique, referred to as background-free SHG, significantly enhances imaging contrast by filtering out background signals, particularly when examining samples with weak SHG responses. []
Q14: What are the specific requirements for the effective implementation of the background-free SHG imaging technique?
A15: The effectiveness of this method relies on two key conditions: * The incident light must be s-polarized to ensure efficient SHG at the probe tip. * The probe material should belong to specific crystal symmetry classes, including 222, 622, 422, 42m, 43m, or 23, which exhibit the necessary nonlinear optical properties for SHG. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)

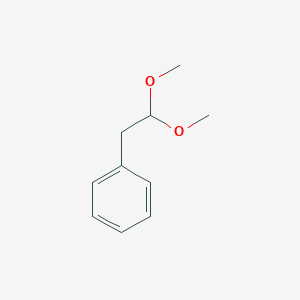

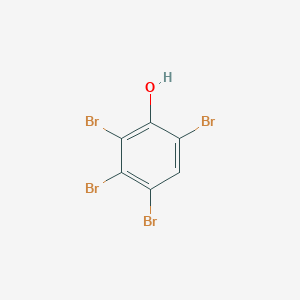

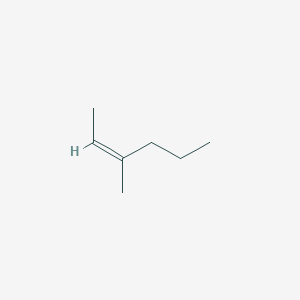
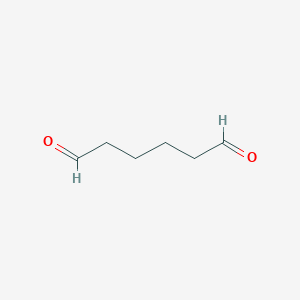

![(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene](/img/structure/B86112.png)
